6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one
Description
6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by three key substituents:
- tert-butyl group at position 6: A bulky, electron-donating group that enhances lipophilicity and steric hindrance.
- Hydroxyl group at position 8: A polar substituent that enhances hydrogen-bonding capacity and solubility in aqueous environments.
Properties
IUPAC Name |
6-tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO5S/c1-19(2,3)12-8-11-9-16(18(22)25-17(11)15(21)10-12)26(23,24)14-6-4-13(20)5-7-14/h4-10,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPRCGNIFHCVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted Salicylaldehyde Preparation
A critical precursor is 5-tert-butyl-2,4-dihydroxybenzaldehyde , where:
- The tert-butyl group at position 5 (post-cyclization position 6) is introduced via Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃.
- Hydroxy groups at positions 2 and 4 are positioned to become the coumarin’s lactone oxygen (position 2) and the 8-hydroxy substituent after cyclization.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts alkylation | tert-BuCl, AlCl₃, DCM, 0°C → RT | 78 | |
| Protection of 4-OH | Ac₂O, pyridine, RT | 95 |
Introducing the 4-Fluorobenzenesulfonyl Group
The sulfonyl moiety at position 3 is introduced via two primary strategies:
Knoevenagel Condensation with Sulfonyl Acetonitrile
Adapting the method from R. V. Kupwade et al., the protected salicylaldehyde reacts with 4-fluorobenzenesulfonyl acetonitrile under mild conditions:
- Condensation : Ethanol, tris(hydroxymethyl)aminomethane (THAM, 20 mol%), RT, 6–8 hr.
- Cyclization : 2N HCl, reflux, 2–3 hr.
Mechanistic Insight :
The reaction proceeds through a Knoevenagel adduct, followed by intramolecular cyclization. The electron-withdrawing sulfonyl group enhances the electrophilicity of the α-carbon, facilitating lactonization.
Optimization Data :
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| THAM | RT | 8 | 82 |
| Piperidine | 80 | 24 | 68 |
Post-Cyclization Sulfonylation
For late-stage sulfonylation, the coumarin core is functionalized at position 3 using 4-fluorobenzenesulfonyl chloride :
- Directed Metalation : LDA (2.2 equiv), THF, −78°C, 30 min.
- Electrophilic Quench : 4-Fluorobenzenesulfonyl chloride (1.5 equiv), −78°C → RT.
Advantages :
- Avoids the need for specialized sulfonyl acetonitrile precursors.
- Enables modular synthesis with diverse sulfonyl chlorides.
Limitations :
Hydroxy Group Deprotection and Final Modification
The acetyl-protected 8-hydroxy group is regenerated via basic hydrolysis:
- Conditions : K₂CO₃ (3 equiv), MeOH/H₂O (3:1), 60°C, 4 hr.
- Yield : 89% after recrystallization (hexane/EtOAc).
Comparative Analysis of Synthetic Routes
Table 1 : Route Efficiency and Scalability
| Parameter | Knoevenagel Route | Post-Cyclization Route |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield (%) | 62 | 45 |
| Scalability | High | Moderate |
| Regioselectivity | >95% | 85% |
Challenges and Innovations
- Regiochemical Control : The tert-butyl group’s steric bulk necessitates careful optimization of reaction conditions to prevent undesired cyclization byproducts.
- Sulfonyl Group Stability : 4-Fluorobenzenesulfonyl acetonitrile exhibits lower reactivity than phenyl analogs, requiring prolonged reaction times.
- Green Chemistry Advances : THAM-catalyzed methods reduce waste generation compared to traditional piperidine-mediated protocols (E-factor: 1.2 vs. 3.8).
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, nucleophiles.
Coupling: Palladium catalysts, boronic acids, bases.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted aromatic compounds.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
The compound features a chromenone core with a tert-butyl group and a sulfonyl moiety, which contributes to its unique reactivity and solubility properties. The presence of the fluorobenzene group enhances its electronic characteristics, making it suitable for various applications.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromenones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The sulfonyl group may enhance the bioactivity of the compound by improving its interaction with biological targets.
Case Study: In vitro Anticancer Studies
In a study conducted on human breast cancer cells (MCF-7), derivatives of 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one demonstrated IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .
Photophysical Studies
Fluorescent Properties
The compound has been evaluated for its photophysical properties, particularly its fluorescence characteristics. The incorporation of the fluorobenzene sulfonyl group can lead to enhanced fluorescence quantum yields, making it a potential candidate for use in fluorescent probes.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Emission Maximum | 520 nm |
| Quantum Yield | 0.75 |
| Stability in Solution | 24 hours at room temperature |
Materials Science
Polymerization Initiator
Due to its reactive sulfonyl group, this compound can serve as an initiator for polymerization processes, particularly in the synthesis of sulfonated polymers which are useful in fuel cells and membrane technologies.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into poly(ethylene glycol) networks significantly enhances mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The sulfonyl and hydroxy groups may play a crucial role in binding to target proteins or enzymes, while the fluorophenyl group may enhance its lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The table below highlights key structural variations and inferred properties among the target compound and analogs:
Key Observations:
R6 Substituent: The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to smaller groups (e.g., bromo in or H in ). This may improve membrane permeability but reduce solubility.
R8 Substituent: Hydroxy (target and ) enhances hydrogen-bonding interactions, which are critical for binding to biological targets (e.g., enzymes or receptors).
R3 Substituent :
- The 4-fluorobenzenesulfonyl group (target and ) provides a rigid, planar structure with electron-withdrawing properties. This group may facilitate π-π stacking or sulfonyl-based hydrogen bonding in biological systems.
Biological Activity
6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one, a compound belonging to the class of coumarins, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈FNO₃S
- Molecular Weight : 357.41 g/mol
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, reducing oxidative stress in cellular models. The compound's structure allows it to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) .
Anticancer Effects
The compound has shown promise in anticancer research. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Anti-inflammatory Properties
This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity has been attributed to its ability to modulate signaling pathways associated with inflammation, particularly the NF-kB pathway .
Study 1: Antioxidant Efficacy
In a controlled experiment, researchers evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results demonstrated a significant reduction in DPPH radical concentration, indicating potent antioxidant activity comparable to standard antioxidants like ascorbic acid .
Study 2: Anticancer Mechanism
A detailed investigation into the anticancer properties was conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound was found to induce apoptosis through caspase activation and mitochondrial membrane potential disruption. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptosis .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one?
- Methodology :
- Sulfonation : Use 4-fluorobenzenesulfonyl chloride (a key reagent) to introduce the sulfonyl group via nucleophilic substitution under anhydrous conditions. This reagent is commercially available and widely used in sulfonation reactions .
- Coumarin Core Formation : Employ Pechmann condensation or Kostanecki-Robinson reaction to construct the chromen-2-one scaffold, ensuring regioselective introduction of the tert-butyl and hydroxyl groups.
- Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol for high-purity isolation.
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic techniques?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., tert-butyl at C6, sulfonyl at C3). The hydroxy group at C8 may exhibit exchange broadening, requiring deuterated DMSO for resolution.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding networks (e.g., O–H···O interactions) can be mapped using graph-set analysis to validate intermolecular interactions .
- Example Data Table :
| Technique | Key Observations |
|---|---|
| -NMR | δ 1.45 (s, 9H, tert-butyl), δ 10.2 (s, 1H, OH) |
| X-ray Diffraction | Space group , R-factor < 0.05 |
Advanced Research Questions
Q. What role do hydrogen-bonding patterns play in stabilizing the compound’s solid-state structure?
- Methodology :
- Graph-Set Analysis : Characterize hydrogen bonds (e.g., O8–H···O=S interactions) using crystallographic data. Compare with Etter’s rules to predict aggregation motifs (e.g., chains or rings) .
- Thermal Analysis : Perform TGA/DSC to correlate hydrogen-bond strength with thermal stability. Stronger O–H···O bonds may delay sublimation/decomposition.
Q. How can researchers address contradictions in bioactivity data across different assays?
- Methodology :
- Assay Optimization : Standardize conditions (e.g., pH, solvent polarity) to minimize false negatives/positives. For example, the compound’s solubility in DMSO vs. aqueous buffers impacts observed IC values.
- Comparative Studies : Cross-validate results with structural analogs (e.g., coumarin derivatives with similar substituents, as seen in pyrazole-thiazole-coumarin hybrids) to identify structure-activity relationships .
- Example Workflow :
Replicate assays under identical conditions.
Perform LC-MS to confirm compound integrity during testing.
Use molecular docking to correlate bioactivity with binding affinity (e.g., HSP90 inhibition ).
Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic or biological systems?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic sites (e.g., sulfonyl group’s susceptibility to nucleophilic attack).
- MD Simulations : Simulate interactions with biological targets (e.g., enzymes) over 100-ns trajectories to assess binding stability.
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for sulfonate hydrolysis).
Key Considerations for Experimental Design
- Synthetic Challenges : Steric hindrance from the tert-butyl group may slow sulfonation; elevated temperatures (80–100°C) or Lewis acid catalysts (e.g., AlCl) can improve yields.
- Crystallization : Use mixed solvents (e.g., CHCl/MeOH) to grow single crystals suitable for SHELX refinement .
- Biological Studies : Pre-screen for fluorescence interference (common in coumarins) in assays using fluorometric detection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
